Methyl 5-propyl-1H-pyrrole-2-carboxylate

Description

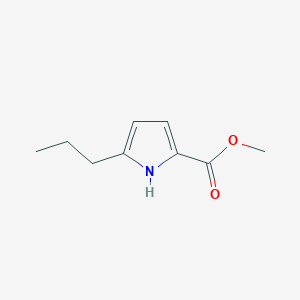

Methyl 5-propyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester characterized by a propyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity. The compound’s structure imparts unique electronic and steric properties, influencing its solubility, stability, and interactions with biological targets.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl 5-propyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

FKWRDPUWXRNEAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-propyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of 5-propyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Enzymatic synthesis using lipases, such as Novozym 435, has been reported to achieve high yields under mild conditions. This method involves the transesterification of pyrrole esters with various alcohols, optimizing factors such as solvent, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated pyrrole derivatives .

Scientific Research Applications

Methyl 5-propyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmacophore in drug development.

Industry: It is used in the production of flavor and fragrance compounds due to its aromatic properties

Mechanism of Action

The mechanism of action of methyl 5-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 5-propyl group on the pyrrole ring. Comparisons with related compounds reveal:

Key Observations :

- Electron-withdrawing groups (e.g., chloro in 10b ) increase reactivity in nucleophilic substitutions, whereas alkyl groups (e.g., propyl) enhance lipophilicity and membrane permeability.

- Ring fusion (e.g., pyridine or cyclopentane) modifies planarity and hydrogen-bonding patterns, affecting crystallinity and biological target binding .

Insights :

- High yields (e.g., 95% for 10a ) are achievable with optimized protocols, whereas sterically hindered substituents (e.g., isobutyl in oxazole derivatives) may reduce efficiency .

- Methyl 5-propyl-1H-pyrrole-2-carboxylate likely requires similar reagents (e.g., acetyl chloride, Et3N) for esterification, though propyl group introduction may necessitate alkylation steps under controlled conditions .

Physical and Chemical Properties

Comparative physical properties highlight substituent-driven trends:

Notes:

- The propyl group enhances lipid solubility compared to chlorine or methoxy substituents, favoring applications in drug delivery .

- Crystallinity : Bulky groups (e.g., tert-butyl) reduce crystal symmetry, complicating X-ray refinement, as seen in SHELX software applications .

Critical Analysis :

- Propyl substituents may improve pharmacokinetics (e.g., longer half-life) but could reduce target specificity compared to polar groups like chloro .

- Hydrogen-bonding patterns (e.g., in 10a ) influence interactions with proteins, as analyzed via graph-set methods .

Stability and Reactivity

- This compound : Expected to be stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group.

- Comparative Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.